Cas no 1036609-28-5 (5-chloro-N-cyclopropylpyridin-2-amine)

5-chloro-N-cyclopropylpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-N-cyclopropylpyridin-2-amine
- 2-Pyridinamine, 5-chloro-N-cyclopropyl-
- SB54234
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- Inchi: 1S/C8H9ClN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)
- InChI Key: DVUZRDVIBLEDDT-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)NC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Topological Polar Surface Area: 24.9
- XLogP3: 2.4
5-chloro-N-cyclopropylpyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8881-7914-2.5g |
5-chloro-N-cyclopropylpyridin-2-amine |
1036609-28-5 | 95%+ | 2.5g |
$1049.0 | 2023-09-06 | |
Life Chemicals | F8881-7914-1g |
5-chloro-N-cyclopropylpyridin-2-amine |
1036609-28-5 | 95%+ | 1g |
$480.0 | 2023-09-06 | |
TRC | C264301-1g |
5-chloro-n-cyclopropylpyridin-2-amine |
1036609-28-5 | 1g |
$ 365.00 | 2022-04-01 | ||
Alichem | A029199426-1g |
5-Chloro-n-cyclopropylpyridin-2-amine |
1036609-28-5 | 95% | 1g |
$400.00 | 2023-09-04 | |
Life Chemicals | F8881-7914-0.25g |
5-chloro-N-cyclopropylpyridin-2-amine |
1036609-28-5 | 95%+ | 0.25g |
$433.0 | 2023-09-06 | |
Life Chemicals | F8881-7914-0.5g |
5-chloro-N-cyclopropylpyridin-2-amine |
1036609-28-5 | 95%+ | 0.5g |
$456.0 | 2023-09-06 | |
Life Chemicals | F8881-7914-10g |
5-chloro-N-cyclopropylpyridin-2-amine |
1036609-28-5 | 95%+ | 10g |
$2220.0 | 2023-09-06 | |
TRC | C264301-500mg |
5-chloro-n-cyclopropylpyridin-2-amine |
1036609-28-5 | 500mg |
$ 250.00 | 2022-04-01 | ||
Chemenu | CM484662-1g |
5-Chloro-N-cyclopropylpyridin-2-amine |
1036609-28-5 | 97% | 1g |
$309 | 2022-06-14 | |
Life Chemicals | F8881-7914-5g |
5-chloro-N-cyclopropylpyridin-2-amine |
1036609-28-5 | 95%+ | 5g |
$1582.0 | 2023-09-06 |
5-chloro-N-cyclopropylpyridin-2-amine Related Literature
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Additional information on 5-chloro-N-cyclopropylpyridin-2-amine
Comprehensive Overview of 5-Chloro-N-cyclopropylpyridin-2-amine (CAS No. 1036609-28-5): Properties, Applications, and Industry Insights
5-Chloro-N-cyclopropylpyridin-2-amine (CAS No. 1036609-28-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine derivative combines a chloro-substituted pyridine core with a cyclopropylamine moiety, making it a valuable intermediate for drug discovery and material science applications. Recent studies highlight its potential as a kinase inhibitor scaffold, aligning with the growing demand for targeted therapies in oncology and inflammatory diseases.
The compound's molecular structure (C8H9ClN2) exhibits notable hydrogen-bond acceptor/donor properties, a characteristic frequently searched by medicinal chemists optimizing bioavailability in small-molecule drugs. With a molecular weight of 168.62 g/mol, its lipophilic efficiency (LogP ~2.1) falls within the preferred range for CNS-penetrant compounds, explaining its inclusion in neuropharmacology research pipelines. Analytical data from HPLC purity tests (>98%) and LC-MS characterization confirm its suitability for high-throughput screening.
Industry trends show increased interest in cyclopropyl-containing compounds like 5-Chloro-N-cyclopropylpyridin-2-amine, driven by their metabolic stability and conformational restriction benefits. Patent analyses reveal its use in developing JAK/STAT pathway inhibitors, addressing current therapeutic needs in autoimmune disorders. The chloropyridine component enables cross-coupling reactions, making it versatile for Suzuki-Miyaura and Buchwald-Hartwig transformations—topics frequently queried in synthetic chemistry forums.
Environmental and regulatory aspects of 1036609-28-5 comply with REACH and FDA guidelines for research chemicals, with proper handling requiring standard laboratory precautions. Its stability under GMP storage conditions (-20°C, inert atmosphere) ensures batch consistency, a critical factor for preclinical studies. Recent publications describe its role in creating allosteric modulators for G-protein coupled receptors (GPCRs), reflecting the pharmaceutical industry's focus on precision medicine approaches.
From a commercial perspective, global suppliers list 5-Chloro-N-cyclopropylpyridin-2-amine with varying packaging scales (100mg to 1kg), catering to both academic and industrial researchers. Market intelligence suggests growing procurement for fragment-based drug design (FBDD) libraries, particularly in virtual screening workflows combining AI-assisted molecular docking. The compound's structure-activity relationship (SAR) potential continues to inspire novel synthetic routes, including flow chemistry adaptations for scalable production.
Emerging applications include its use as a building block for OLED materials and photocatalysts, expanding beyond life sciences into materials chemistry. Analytical challenges such as polymorph characterization and salt formation studies are actively documented in crystallography databases. The scientific community maintains particular interest in its metabolite profiling data, frequently referenced in ADME/Tox prediction models for lead optimization.
Quality control protocols for CAS 1036609-28-5 typically involve NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis, with specifications often exceeding 99% chemical purity. Storage stability studies indicate excellent shelf life when protected from UV degradation, making it suitable for long-term research projects. The compound's structure-property relationships are frequently modeled using computational chemistry tools, a trending topic in cheminformatics discussions.
Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, two rapidly evolving areas in drug discovery. The price trends for this intermediate reflect its growing importance, with bulk procurement showing 15-20% annual growth among contract research organizations (CROs). Technical literature emphasizes its utility in constructing bicyclic heterocycles through innovative C-H activation methodologies.
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